2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE
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Overview
Description
2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methanesulfonyl group, and a methoxyphenyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Acetamido Group:
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction, often using methanesulfonyl chloride as the sulfonating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a substitution reaction, typically involving a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-ACETAMIDO-N-METHYL-4-(METHYLSULFANYL)BUTANAMIDE: This compound has a similar structure but lacks the methoxyphenyl group.
2-ACETAMIDO-N,N-DIMETHYL-4-(METHYLSULFANYL)BUTANAMIDE: Another similar compound with a dimethyl substitution on the nitrogen atom.
Uniqueness
2-ACETAMIDO-4-METHANESULFONYL-N-(2-METHOXYPHENYL)BUTANAMIDE is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-12(8-9-22(3,19)20)14(18)16-11-6-4-5-7-13(11)21-2/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZLRFZIAZXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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